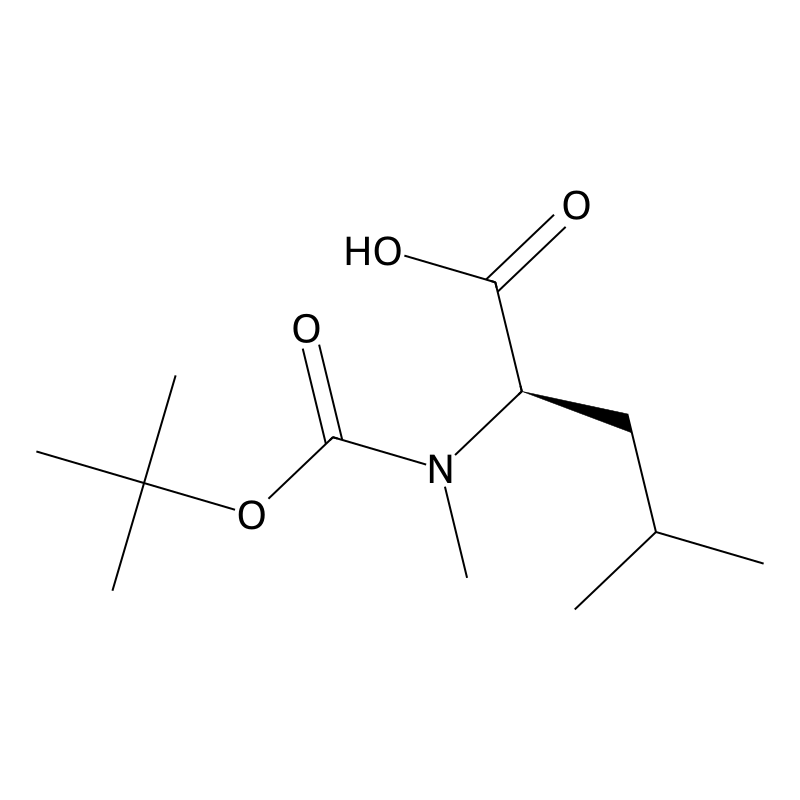

Boc-N-methyl-D-leucine

Content Navigation

Standard peptide synthesis suffers from proteolytic degradation and diketopiperazine (DKP) truncation. Boc-N-methyl-D-leucine (CAS 89536-84-5) mitigates these risks: D-configuration and N-methylation confer metabolic stability; Boc protection avoids base-induced DKP common with Fmoc chemistry.

- Enables proteolysis-resistant macrocyclic peptides.

- Prevents DKP-mediated yield loss in sterically hindered sequences.

- Supplied as ≥98% purity; shipped ambient globally.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Boc-N-methyl-D-leucine (CAS 89536-84-5) is a synthetically critical, orthogonally protected unnatural amino acid derivative utilized extensively in the development of metabolically stable, orally bioavailable cyclic peptides and depsipeptides [1]. By incorporating both D-stereochemistry and N-methylation, this building block inherently resists endogenous proteolysis while enhancing lipophilicity. The tert-butyloxycarbonyl (Boc) protecting group ensures compatibility with specific solution-phase coupling strategies and specialized solid-phase peptide synthesis (SPPS) protocols where acidic deprotection is required to prevent base-catalyzed side reactions. It is a prioritized precursor for synthesizing complex peptidomimetics, including sansalvamide A analogs and customized antimicrobials.

Research Fit

Substituting Boc-N-methyl-D-leucine with non-methylated (Boc-D-leucine), L-configured (Boc-N-methyl-L-leucine), or Fmoc-protected equivalents severely compromises both manufacturability and final drug performance. Replacing the N-methyl group with a standard secondary amide drastically reduces the in vivo half-life of the resulting peptide due to rapid proteolytic cleavage [1]. Stereochemical substitution with the L-enantiomer disrupts the critical beta-turn conformations required for macrocyclic ring closure and target binding affinity. Furthermore, substituting the Boc group with an Fmoc group in sequences prone to steric hindrance often leads to catastrophic diketopiperazine (DKP) formation during basic deprotection, truncating the peptide chain and destroying synthetic yield [2].

Substitution Risk

References

- [1] Journal of Medicinal Chemistry, 'Combined Approach of Backbone Amide Linking and On-Resin N-Methylation for the Synthesis of Bioactive and Metabolically Stable Peptides', 2018.

- [2] ACS Omega, 'Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis', 2022.

Proteolytic Stability and Plasma Half-Life

N-methylation combined with D-stereochemistry provides a synergistic defense against endogenous proteases. Studies on bioactive peptides demonstrate that incorporating N-methyl-D-leucine extends plasma half-life significantly [1]. In comparative pharmacokinetic models, non-methylated D-leucine or standard L-leucine containing peptides typically exhibit rapid degradation. In contrast, permethylated analogs incorporating N-methyl-D-leucine achieve prolonged stability, with half-lives exceeding 4 hours in plasma models, compared to roughly 30 minutes for their non-methylated counterparts [1].

| Evidence Dimension | Plasma half-life (t1/2) |

| Target Compound Data | t1/2 > 4 hours (N-methylated D-leucine analogs) |

| Comparator Or Baseline | Non-methylated analogs (t1/2 ~ 30 minutes) |

| Quantified Difference | >8-fold increase in plasma half-life |

| Conditions | In vivo plasma stability assays (e.g., rat plasma / hemolymph models) |

Extending the half-life of peptide therapeutics directly reduces required dosing frequencies, making this compound essential for viable systemic drug development.

DKP Formation Suppression

The choice of N-terminal protecting group is critical when coupling N-methylated amino acids, as they are highly susceptible to diketopiperazine (DKP) formation during dipeptide deprotection. Fmoc-protected N-methyl-D-leucine requires basic deprotection (e.g., 20% piperidine), which catalyzes intramolecular nucleophilic attack, leading to severe DKP-induced chain truncation and yield loss [1]. Boc-N-methyl-D-leucine utilizes acidic deprotection (e.g., TFA), which completely suppresses this base-catalyzed cyclization, ensuring near-quantitative progression to the tripeptide stage in solution-phase and specialized SPPS workflows [1].

| Evidence Dimension | Chain truncation via DKP formation |

| Target Compound Data | Negligible DKP formation under acidic (TFA) deprotection |

| Comparator Or Baseline | Fmoc-N-methyl-D-leucine (high DKP formation under basic deprotection) |

| Quantified Difference | Prevention of catastrophic yield loss at the dipeptide stage |

| Conditions | Deprotection step in solution-phase or solid-phase peptide synthesis |

Procurement of the Boc-protected variant is mandatory for synthetic routes where sequence-specific DKP formation would otherwise destroy the manufacturing yield.

Membrane Permeability Enhancement

Membrane permeability is a primary bottleneck in peptide drug development. The incorporation of bulky, hydrophobic, N-methylated residues such as N-methyl-D-leucine significantly increases the lipophilicity of the peptide backbone by eliminating hydrogen bond donors [1]. In Parallel Artificial Membrane Permeability Assays (PAMPA), the inclusion of N-methyl-D-leucine shifts the permeability distribution favorably above the critical -6 threshold, whereas non-methylated D-leucine correlates with reduced permeability and poor passive transport [1].

| Evidence Dimension | PAMPA Permeability Shift |

| Target Compound Data | Favorable shift above -6 threshold |

| Comparator Or Baseline | Non-methylated D-leucine (correlates with reduced permeability) |

| Quantified Difference | Significant enhancement in passive membrane transport |

| Conditions | Parallel Artificial Membrane Permeability Assay (PAMPA) for cyclic peptides |

Justifies the higher procurement cost of N-methylated building blocks when formulating orally bioavailable peptide therapeutics.

Macrocycle Conformation Control

The D-stereocenter in Boc-N-methyl-D-leucine actively dictates the 3D folding of the peptide backbone. In the synthesis of cyclic depsipeptides, the D-enantiomer induces the requisite beta-turn conformation that facilitates efficient head-to-tail macrocyclization and high-affinity target binding [1]. Substituting with Boc-N-methyl-L-leucine disrupts this spatial arrangement, drastically reducing both the cyclization yield and the pharmacological potency of the final macrocycle [1].

| Evidence Dimension | Macrocyclic conformation and binding affinity |

| Target Compound Data | Induces functional beta-turn for high-affinity binding |

| Comparator Or Baseline | Boc-N-methyl-L-leucine (disrupts folding, lowers affinity) |

| Quantified Difference | Critical structural enablement vs. loss of function |

| Conditions | Structure-activity relationship (SAR) studies of cyclic peptides |

Ensures correct spatial geometry for target engagement, meaning the L-enantiomer cannot be used as a cheaper substitute.

Solution-Phase Cyclic Depsipeptide Synthesis

Ideal for synthesizing complex macrocycles where orthogonal Boc/benzyl strategies are required to avoid basic conditions that trigger DKP formation [1].

Oral Bioavailable Peptide Development

Used as a critical building block to simultaneously mask amide hydrogen bonds (increasing lipophilicity) and resist proteolysis, thereby improving oral bioavailability [2].

Pharmacokinetic Lead Optimization

Applied in late-stage lead optimization to extend the in vivo half-life of peptide drug candidates from minutes to hours without altering the hydrophobic binding profile of the leucine side chain [2].

Protease-Resistant Antimicrobial Peptide Synthesis

Procured for the development of novel antibiotics where the combination of D-stereochemistry and N-methylation prevents rapid degradation by bacterial or host proteases, maintaining therapeutic efficacy at the infection site [2].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types